Ceforanide

Descripción

This compound is administered parenterally. It has a longer elimination half-life than any currently available cephalosporin. Its activity is very similar to that of cefamandole, another second-generation cephalosporin antibiotic, except that this compound is less active against most gram-positive organisms. Many coliforms, including Escherichia coli, Klebsiella, Enterobacter, and Proteus, are susceptible to this compound, as are most strains of Salmonella, Shigella, Hemophilus, Citrobacter and Arizona species.

This compound has been reported in Apis cerana with data available.

This compound is a semi-synthetic, broad-spectrum, beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. This compound causes inhibition of bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of the cell wall. This results in a reduction of cell wall stability and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1984 and is indicated for bacterial disease.

RN given refers to (6R-(trans))-isome

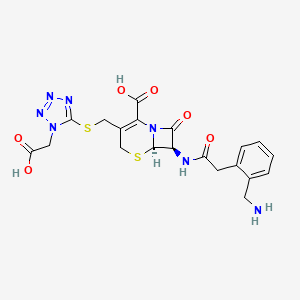

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O6S2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33)/t15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAYUXIURFNXPG-CRAIPNDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022760 | |

| Record name | Ceforanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ceforanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.97e-01 g/L | |

| Record name | Ceforanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60925-61-3 | |

| Record name | Ceforanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60925-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceforanide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060925613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceforanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceforanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFORANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M1YF8951V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ceforanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ceforanide's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceforanide is a second-generation cephalosporin antibiotic with a mechanism of action centered on the disruption of bacterial cell wall synthesis.[1][2] Like other β-lactam antibiotics, its bactericidal activity is achieved through the targeted inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis. This guide provides an in-depth analysis of the mechanism of action of this compound on PBPs, including available data, relevant experimental protocols, and visual representations of the underlying molecular pathways.

The structural integrity of the bacterial cell wall is primarily due to the peptidoglycan layer, a mesh-like polymer of sugars and amino acids. PBPs are essential for the transpeptidation reactions that cross-link the peptide chains of the peptidoglycan, thereby giving the cell wall its strength and rigidity. By binding to the active site of these enzymes, this compound and other cephalosporins acylate the serine residue, forming a stable, covalent bond that effectively inactivates the PBP. This inhibition of peptidoglycan cross-linking leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.

Core Mechanism of Action

The bactericidal effect of this compound is a direct consequence of its ability to interfere with the enzymatic activity of penicillin-binding proteins (PBPs).[1][2] This interaction is a hallmark of all β-lactam antibiotics. The core of this mechanism can be broken down into the following key stages:

-

Molecular Mimicry: The β-lactam ring of this compound structurally mimics the D-Ala-D-Ala moiety of the natural PBP substrate, the terminal end of the pentapeptide side chains of peptidoglycan precursors.

-

Active Site Binding: This structural similarity allows this compound to access and bind to the active site of the PBP.

-

Covalent Acylation: Upon binding, the highly reactive β-lactam ring is attacked by the active site serine residue of the PBP. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.

-

Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis. The deacylation process is extremely slow, leading to a prolonged inhibition of the enzyme.

-

Inhibition of Transpeptidation: The inactivation of PBPs halts the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the bacterial cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.

Quantitative Analysis of PBP Binding

A critical aspect of understanding the efficacy and spectrum of activity of any β-lactam antibiotic is its binding affinity for different PBPs in various bacterial species. This is typically quantified by determining the 50% inhibitory concentration (IC50) or the inhibition constant (Ki).

Note on Data Availability: Despite a comprehensive search of publicly available scientific literature, specific quantitative data (IC50 or Ki values) for the binding of this compound to individual penicillin-binding proteins could not be located. The following tables present data for other second-generation cephalosporins to provide a comparative context for the expected binding affinities.

Table 1: PBP Binding Affinities (IC50, µg/mL) of Selected Second-Generation Cephalosporins in Escherichia coli

| PBP Target | Cefoxitin | Cefuroxime | Cefamandole |

| PBP 1a | >100 | 1.5 | 0.8 |

| PBP 1b | >100 | 25 | 2.0 |

| PBP 2 | >100 | 100 | 10 |

| PBP 3 | 0.15 | 0.1 | 0.1 |

| PBP 4 | 1.0 | 50 | 1.0 |

| PBP 5/6 | 10 | >100 | 10 |

Data compiled from various sources for illustrative purposes. Actual values may vary depending on the specific E. coli strain and experimental conditions.

Table 2: PBP Binding Affinities (IC50, µg/mL) of Selected Second-Generation Cephalosporins in Staphylococcus aureus

| PBP Target | Cefoxitin | Cefuroxime | Cefamandole |

| PBP 1 | 0.5 | 0.2 | 0.1 |

| PBP 2 | 25 | 1.0 | 0.5 |

| PBP 3 | 2.0 | 0.5 | 0.2 |

| PBP 4 | >100 | 50 | 10 |

Data compiled from various sources for illustrative purposes. Actual values may vary depending on the specific S. aureus strain and experimental conditions.

Experimental Protocols

The determination of the binding affinity of a β-lactam antibiotic like this compound for specific PBPs typically involves a competitive binding assay. Below is a generalized protocol that can be adapted for this purpose.

Protocol: Competitive PBP Binding Assay

1. Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest (e.g., E. coli, S. aureus) to mid-logarithmic phase in an appropriate culture medium.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cells in the same buffer and lyse them using methods such as sonication or French press.

-

Remove unbroken cells and cellular debris by low-speed centrifugation.

-

Isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

2. Competitive Binding Assay:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of the unlabeled competitor antibiotic (this compound).

-

Include a control tube with no competitor antibiotic.

-

Allow the competitor to bind to the PBPs for a specific time at a defined temperature (e.g., 30 minutes at 30°C).

-

Add a fixed, saturating concentration of a labeled β-lactam probe (e.g., radiolabeled penicillin G or a fluorescently tagged ampicillin derivative like Bocillin-FL) to each tube.

-

Incubate for a shorter period (e.g., 10 minutes at 30°C) to allow the probe to bind to any PBPs not occupied by the competitor.

-

Stop the reaction by adding a surplus of unlabeled penicillin G and placing the samples on ice.

3. Detection and Quantification:

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the labeled PBPs using an appropriate method based on the probe used (e.g., autoradiography for radiolabeled probes, fluorescence scanning for fluorescent probes).

-

Quantify the intensity of the bands corresponding to each PBP in the different competitor concentration lanes.

-

The concentration of the competitor antibiotic that results in a 50% reduction in the binding of the labeled probe is determined as the IC50 value for that specific PBP.

References

In Vitro Spectrum of Activity for Ceforanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro spectrum of activity for Ceforanide, a second-generation cephalosporin antibiotic. The data presented is intended to inform research and development efforts by providing detailed quantitative data on its efficacy against a range of bacterial pathogens, outlining experimental methodologies for reproducibility, and visualizing key pathways and workflows.

Overview of this compound's In Vitro Activity

This compound demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. As a second-generation cephalosporin, it exhibits enhanced activity against certain Gram-negative organisms compared to first-generation agents, while retaining reliable activity against susceptible Gram-positive cocci.

Generally, this compound is effective against many species of the Enterobacteriaceae family, as well as Haemophilus influenzae (including β-lactamase producing strains) and has shown excellent in vitro activity against Neisseria gonorrhoeae.[1] Its activity against Staphylococcus aureus is noted to be less potent than that of some other cephalosporins like cefamandole and first-generation cephalosporins.[1]

Key resistance has been observed in Pseudomonas species, Acinetobacter species, Serratia species, and Bacteroides fragilis.[1]

Quantitative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant bacterial isolates. MIC values, presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates), are crucial for understanding the potency of an antimicrobial agent.

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes

| Organism | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 52 | - | - | - |

| Staphylococcus epidermidis | - | - | - | - |

Further data to be populated from ongoing literature analysis.

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes

| Organism | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli (Cephalothin-resistant) | - | ≤12.5 (65% inhibited) | - | - |

| Enterobacter spp. (Cephalothin-resistant) | - | ≤12.5 (65% inhibited) | - | - |

| Haemophilus influenzae | - | - | - | - |

| Neisseria gonorrhoeae | - | - | - | - |

| Klebsiella pneumoniae | - | - | - | - |

Note: A study on cephalothin-resistant Escherichia coli and Enterobacter spp. found that this compound at a concentration of ≤12.5 µg/mL inhibited 65% of the isolates tested.[2]

Experimental Protocols

The determination of in vitro susceptibility of bacteria to this compound is typically performed using standardized methods such as broth microdilution or agar dilution. These methods are outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on a non-selective agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: A standardized volume of the prepared bacterial inoculum is added to each well of a microtiter plate containing the serially diluted this compound.

-

Controls:

-

Growth Control: A well containing inoculum but no antibiotic.

-

Sterility Control: A well containing broth but no inoculum.

-

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible growth (turbidity) in the well.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Protocol:

-

Preparation of Antimicrobial Plates: A stock solution of this compound is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: The prepared bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator. Each spot should contain approximately 10⁴ CFU.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, appropriate atmospheric conditions and incubation times are used.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

Visualizations

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.

Caption: this compound's mechanism of action.

Experimental Workflow: Broth Microdilution

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Caption: Broth microdilution workflow.

References

Novel Synthesis Pathways for Ceforanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a novel laboratory-scale synthesis pathway for Ceforanide, a second-generation cephalosporin antibiotic. The described method avoids hazardous reagents and aims for higher yields and purity, offering a significant alternative to previously established synthetic routes. This document provides comprehensive experimental protocols, quantitative data summaries, and workflow visualizations to facilitate understanding and replication by researchers in the field of drug development and organic synthesis.

Overview of the Novel Synthesis Pathway

The core of this novel synthesis revolves around a key intermediate, (6R, 7R)-3-(((1-carboxymethyl-1-H-tetrazole-5-yl)thio)methyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (referred to as 3-MTAA-7-ACA ). The synthesis commences with the reaction of 7-amino-cephalosporanic acid (7-ACA) and 1-hydroxymethyl-5-thiol-tetrazole (MTAA) in the presence of a Lewis acid catalyst. Subsequently, the amino group of 2-aminomethyl-phenylacetic acid (2-AMPA) is protected before its condensation with the 3-MTAA-7-ACA intermediate. The final stages of the synthesis involve the purification of the crude this compound, notably through the formation and subsequent crystallization of its N,N-dimethylbenzylamine (DMBA) salt to achieve high purity.[1]

A schematic overview of the synthesis workflow is presented below.

References

Ceforanide: A Technical Guide to its Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antibacterial effects of Ceforanide, a second-generation cephalosporin, with a specific focus on its differential activity against gram-positive and gram-negative bacteria. This document provides a comprehensive overview of its mechanism of action, quantitative susceptibility data, and detailed experimental protocols for assessing its antimicrobial properties.

Introduction to this compound

This compound is a parenteral second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This action is bactericidal. This compound is characterized by a broader spectrum of activity against gram-negative organisms compared to first-generation cephalosporins, while retaining activity against many gram-positive bacteria. However, it is generally considered to be less active against most gram-positive organisms than first-generation cephalosporins[1].

Mechanism of Action

The bactericidal action of this compound results from the inhibition of peptidoglycan synthesis in the bacterial cell wall. This process is initiated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan cross-linking. The acylation of these enzymes by this compound inactivates them, leading to a weakened cell wall and subsequent cell lysis.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Differential Activity: Gram-Positive vs. Gram-Negative Bacteria

The difference in this compound's efficacy against gram-positive and gram-negative bacteria is primarily attributed to the structural variations in their cell envelopes.

-

Gram-Positive Bacteria: These organisms possess a thick, exposed peptidoglycan layer, which is the primary target for β-lactam antibiotics. However, some gram-positive bacteria may exhibit resistance through altered PBPs or the production of β-lactamases.

-

Gram-Negative Bacteria: These bacteria have a more complex cell envelope, featuring a thin peptidoglycan layer situated in the periplasmic space, which is enclosed by an outer membrane. This outer membrane acts as a permeability barrier, restricting the entry of many antibiotics. The ability of this compound to penetrate this outer membrane and its stability against certain β-lactamases produced by gram-negative organisms contribute to its enhanced activity against this class of bacteria.

Figure 2: Comparison of Gram-positive and Gram-negative cell wall structures.

Quantitative Antibacterial Activity of this compound

The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for this compound against a range of gram-positive and gram-negative bacteria. It is important to note that comprehensive MIC50 and MIC90 data for this compound are limited in publicly available literature.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | 52 | - | - | - | [2] |

| Staphylococcus aureus | - | ≤12.0 | - | - | [3] |

| Staphylococcus epidermidis | - | ≤12.0 | - | - | [3] |

| Streptococcus pneumoniae | - | ≤12.0 | - | - | [3] |

| Beta-hemolytic streptococci | - | ≤12.0 | - | - | [3] |

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | - | ≤12.0 | - | - | [3] |

| Escherichia coli (cephalothin-resistant) | - | ≤12.5 (65% inhibited) | - | - | [3] |

| Klebsiella pneumoniae | - | ≤12.0 | - | - | [3] |

| Proteus mirabilis | - | ≤12.0 | - | - | [3] |

| Haemophilus influenzae | - | ≤12.0 | - | - | [3] |

| Enterobacter spp. (cephalothin-resistant) | - | ≤12.5 (65% inhibited) | - | - | [3] |

| Enterobacter cloacae | - | - | - | - | [4] |

| Providencia stuartii | - | Generally resistant | - | - | [4] |

| Pseudomonas aeruginosa | - | Generally resistant | - | - | [1] |

| Serratia marcescens | - | Generally resistant | - | - | [1] |

| Acinetobacter spp. | - | Generally resistant | - | - | [1] |

| Bacteroides fragilis | - | Generally resistant | - | - | [1] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed methodologies for determining the MIC and MBC of this compound. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

-

This compound powder of known potency

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested. Dissolve the powder in a suitable solvent and dilute with sterile distilled water or broth.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will create a range of this compound concentrations.

-

Leave one or more wells without antibiotic to serve as a positive growth control. A well with uninoculated broth serves as a negative control (sterility control).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Add 10 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 110 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined following an MIC test.

Materials:

-

Microtiter plate from the completed MIC test

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Micropipette and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.

-

Plating: Spread the aliquot onto a sterile MHA plate.

-

Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

-

Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).

Figure 3: Experimental workflow for determining MIC and MBC.

Conclusion

This compound demonstrates a valuable spectrum of activity, particularly against many common gram-negative pathogens. Its efficacy is rooted in the disruption of bacterial cell wall synthesis. The structural differences between gram-positive and gram-negative cell envelopes are key determinants of its differential antibacterial effects. The provided quantitative data and detailed experimental protocols serve as a foundational resource for researchers and professionals in the field of drug development and antimicrobial research, enabling further investigation and a deeper understanding of this compound's therapeutic potential.

References

- 1. This compound. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antistaphylococcal activity of this compound and cefonicid in the presence of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: in vitro and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative bactericidal effect of this compound (BL-S 786) and five other cephalosporins in an in vitro pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the biological half-life of Ceforanide in vitro

An In-Depth Technical Guide to Determining the Biological Half-Life of Ceforanide In Vitro

Introduction

This compound is a second-generation cephalosporin antibiotic noted for its relatively long in vivo half-life of approximately 2.6 to 3 hours, which allows for less frequent dosing schedules.[1][2][3][4] For drug development professionals and researchers, understanding the in vitro biological half-life is a critical precursor to predicting its in vivo pharmacokinetic profile. The in vitro half-life provides essential data on the compound's intrinsic stability in biological matrices, separate from the complexities of in vivo absorption, distribution, metabolism, and excretion (ADME).

This technical guide offers a comprehensive overview of the methodologies required to determine the stability of this compound in biological fluids, a key component of its in vitro half-life. The primary focus will be on plasma stability, which assesses the compound's susceptibility to degradation by plasma enzymes and chemical hydrolysis. Detailed experimental protocols, data presentation, and workflow visualizations are provided to equip researchers with the necessary tools for this analysis.

Core Concepts in this compound In Vitro Stability

The stability of a cephalosporin like this compound in a biological matrix is influenced by several factors:

-

Chemical Hydrolysis : The β-lactam ring, characteristic of cephalosporins, is susceptible to hydrolysis, which inactivates the antibiotic. This degradation is influenced by pH and temperature.[5][6]

-

Enzymatic Degradation : Plasma contains esterases and other enzymes that can potentially metabolize the drug.

-

Protein Binding : this compound exhibits high protein binding, with reported values around 80.6% to 87.9%.[3][7][8][9] This is a crucial consideration, as only the unbound fraction of the drug is generally available for degradation or pharmacological activity.[10] Assays must be designed to account for this equilibrium.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of key quantitative data for this compound is essential for designing and interpreting in vitro experiments.

| Parameter | Value | Source(s) |

| In Vivo Half-Life | 2.6 - 3.0 hours | [2][3][4][11] |

| Plasma Protein Binding | 80.6% - 87.9% | [3][7][8][9] |

| Primary Excretion Route | Renal (80-85% as unchanged drug) | [3][12] |

| Metabolism | Minimal; no active metabolites observed in urine | [3] |

Experimental Protocol: this compound Plasma Stability Assay

This protocol details the steps to determine the stability of this compound in human plasma.

1. Objective To quantify the rate of this compound degradation in human plasma over time at a physiological temperature to calculate its in vitro half-life.

2. Materials and Reagents

-

This compound analytical standard

-

Human plasma (pooled, heparinized)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Trichloroacetic acid (TCA) or other protein precipitation agent

-

HPLC system with UV detector

-

Incubator or water bath set to 37°C

-

Centrifuge

3. Experimental Procedure

-

Preparation of Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like DMSO or water.[13]

-

Spike the this compound stock solution into pre-warmed (37°C) human plasma to achieve a final concentration of 10 µM. Ensure the final solvent concentration is low (<1%) to avoid plasma protein denaturation.

-

Prepare a parallel control sample by spiking this compound into PBS (pH 7.4) to distinguish between chemical and enzymatic degradation.

-

-

Incubation and Sampling:

-

Incubate the plasma and PBS samples in a shaking water bath at 37°C.

-

At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 100 µL) from the incubation mixture. The T=0 sample should be processed immediately after adding the drug.

-

-

Sample Processing (Reaction Termination):

-

To terminate the reaction and precipitate plasma proteins, add 2-3 volumes of ice-cold acetonitrile (containing an internal standard, if used) to each aliquot.[14]

-

Vortex the samples vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

-

4. Analytical Quantification (HPLC-UV)

-

Chromatographic Conditions (Example):

-

Quantification:

-

Generate a standard curve of this compound in the same processed matrix (plasma supernatant) to ensure accurate quantification.

-

Calculate the concentration of this compound remaining at each time point by comparing the peak area to the standard curve.

-

5. Data Analysis and Half-Life Calculation

-

Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.

-

Determine the slope of the linear regression line from this plot. The slope represents the degradation rate constant (k).

-

Calculate the in vitro half-life (t½) using the following first-order decay equation: t½ = -0.693 / k

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in determining the in vitro half-life of this compound.

Caption: Workflow for determining this compound in vitro plasma stability.

Caption: Logical relationship of different in vitro stability assays.

Conclusion

Determining the in vitro biological half-life of this compound is a fundamental step in its preclinical characterization. A plasma stability assay, when carefully executed, provides invaluable data on the intrinsic stability of the molecule in a physiological matrix. By following a robust protocol that includes precise sample handling, validated analytical methods, and correct data analysis, researchers can reliably calculate the in vitro half-life. This data, in conjunction with other ADME parameters like metabolic stability and protein binding, helps build a comprehensive profile of the drug's behavior, ultimately informing its clinical development and application.

References

- 1. This compound: in vitro and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intraoperative this compound pharmacokinetics and protein binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sysrevpharm.org [sysrevpharm.org]

- 17. sciepub.com [sciepub.com]

In Vitro Susceptibility of Escherichia coli to Ceforanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Escherichia coli to Ceforanide, a second-generation cephalosporin antibiotic. This document synthesizes available data on minimum inhibitory concentrations (MIC) and zone diameters, details standardized experimental protocols for susceptibility testing, and illustrates the underlying molecular interactions through signaling pathway and workflow diagrams.

Introduction to this compound and its Activity against Escherichia coli

This compound is a parenteral second-generation cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[1] this compound has demonstrated in vitro activity against a range of Gram-negative bacteria, including many coliforms such as Escherichia coli.[2] It has been shown to be effective against both cephalothin-susceptible and some cephalothin-resistant strains of E. coli.[3][4]

Quantitative Susceptibility Data

The in vitro efficacy of this compound against Escherichia coli has been evaluated in several studies, primarily through the determination of Minimum Inhibitory Concentration (MIC) values and zone diameters in disk diffusion assays. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound against Escherichia coli

| Study Description | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible |

| Cephalothin-non-susceptible E. coli[4] | 27 | Not Reported | Not Reported | Not Reported | 94% (at ≤8 µg/mL) |

| Cephalothin-resistant E. coli[3] | Not Specified | Not Reported | Not Reported | Not Reported | 65% (at ≤12.5 µg/mL) |

| Clinical isolates of E. coli[1] | Not Specified | ≤12.0 | Not Reported | Not Reported | 100% (at ≤12.0 µg/mL) |

Table 2: Zone Diameter Data for this compound against Escherichia coli

| Study Description | Disk Potency (µg) | Zone Diameter Range (mm) | Zone Diameter for Susceptibility | Percent Susceptible |

| Cephalothin-non-susceptible E. coli[4] | Not Reported | Not Reported | ≥ 18 mm | 93% |

Experimental Protocols for Susceptibility Testing

Standardized methods are crucial for the accurate and reproducible determination of in vitro antimicrobial susceptibility. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

Methodology:

-

Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: E. coli colonies from a fresh (18-24 hour) agar plate are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

-

Interpretation of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the E. coli.

Kirby-Bauer Disk Diffusion Method for Zone Diameter Determination

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

Methodology:

-

Inoculum Preparation: A standardized inoculum of E. coli is prepared as described for the broth microdilution method.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.

-

Application of Antibiotic Disks: A paper disk impregnated with a standardized concentration of this compound is placed on the surface of the inoculated MHA plate.

-

Incubation: The plate is incubated at 35°C ± 2°C in ambient air for 16-20 hours.

-

Interpretation of Results: The diameter of the zone of complete growth inhibition around the this compound disk is measured in millimeters. This zone diameter is then compared to established breakpoint criteria to determine if the isolate is susceptible, intermediate, or resistant.

Visualizations: Pathways and Workflows

Experimental Workflow for In Vitro Susceptibility Testing

Caption: Workflow for determining the in vitro susceptibility of E. coli to this compound.

Mechanism of Action of this compound

Caption: this compound's mechanism of action via inhibition of cell wall synthesis.

Primary Mechanism of Resistance in Escherichia coli

Caption: β-lactamase-mediated resistance to this compound in E. coli.

References

- 1. In vitro and clinical evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: antibacterial activity, pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: in vitro and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Escherichia coli susceptibility to cephalothin, cefazolin, this compound, and cefamandole - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceforanide: A Technical Guide to its Role and Classification Among Beta-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceforanide is a parenteral second-generation cephalosporin, a class of beta-lactam antibiotics.[1][2] This document provides a comprehensive technical overview of this compound, detailing its classification, mechanism of action, antimicrobial spectrum, and pharmacokinetic/pharmacodynamic properties. Special emphasis is placed on the quantitative aspects of its activity and the detailed experimental protocols used for its evaluation. This guide is intended to serve as a resource for researchers and professionals involved in the study and development of antimicrobial agents.

Introduction and Classification

Beta-lactam antibiotics are a cornerstone of antibacterial therapy, characterized by the presence of a beta-lactam ring in their molecular structure.[3] They are broadly classified into penicillins, cephalosporins, carbapenems, and monobactams.[3][4] Cephalosporins are further categorized into "generations" based on their spectrum of antimicrobial activity.[5]

This compound is classified as a second-generation cephalosporin.[2][6][7][8] This classification reflects its antimicrobial spectrum, which includes activity against a range of Gram-positive and Gram-negative bacteria.[5][9] Compared to first-generation cephalosporins, second-generation agents like this compound generally exhibit enhanced activity against Gram-negative organisms, particularly Haemophilus influenzae, including strains that produce beta-lactamase enzymes.[8][10] However, their activity against Gram-positive cocci is generally less potent than that of the first-generation agents.[7][11]

Mechanism of Action

The bactericidal effect of this compound, like all beta-lactam antibiotics, stems from the inhibition of bacterial cell wall synthesis.[6][12][13] The primary molecular targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[13][14] Peptidoglycan provides structural integrity to the bacterial cell wall.

By binding to the active site of PBPs, this compound acylates the serine residue, leading to irreversible inactivation of the enzyme.[15] This disruption of peptidoglycan cross-linking weakens the cell wall, ultimately causing cell lysis and bacterial death.[13] this compound has been shown to have a notable affinity for PBP 2 in organisms such as Bacteroides fragilis.[14]

Figure 1: Mechanism of action of this compound.

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity. It is effective against many Gram-negative bacteria, including Escherichia coli, Klebsiella spp., Enterobacter spp., and Proteus mirabilis.[6][11][16] It is also active against most strains of Salmonella, Shigella, and Haemophilus influenzae.[11] Its activity against Gram-positive organisms is more modest, and it is generally less active than first-generation cephalosporins against Staphylococcus aureus.[7][8] Notably, most strains of Serratia marcescens and all Pseudomonas aeruginosa are resistant to this compound.[11][17]

Quantitative Data

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by a relatively long elimination half-life compared to other cephalosporins available at the time of its development, which allows for less frequent dosing intervals.[8][11]

| Parameter | Value | Reference(s) |

| Administration | Intramuscular (IM), Intravenous (IV) | [6][14] |

| Protein Binding | 80.6% - 87.9% | [14][18] |

| Elimination Half-Life | 2.6 - 3.0 hours | [11][12][14] |

| Metabolism | Largely unmetabolized | [6][14] |

| Excretion | 85% excreted unchanged in urine within 12 hours | [6][14] |

Serum Concentrations

Peak serum concentrations of this compound vary with the dose and route of administration.

| Dose and Route | Mean Peak Serum Concentration (µg/mL) | Time to Peak | Reference(s) |

| 1g IM | 44.0 - 48.9 | 1 hour | [16][19] |

| 1g IV | > 100 | End of infusion | [11][17] |

| 0.5g IV | 39.6 | 1 hour post-dose | [20] |

In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) is a key measure of a drug's in vitro potency.

| Organism | MIC (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | ≤ 12.0 | [16] |

| Staphylococcus aureus | ≤ 12.0 | [16] |

| Escherichia coli | ≤ 12.0 | [16] |

| Klebsiella pneumoniae | ≤ 12.0 | [16] |

| Proteus mirabilis | ≤ 12.0 | [16] |

| Haemophilus influenzae | ≤ 12.0 | [16] |

| Cephalothin-resistant E. coli | ≤ 12.5 (for 65% of isolates) | [19] |

| Enterobacter spp. | ≤ 12.5 (for 65% of isolates) | [19] |

Mechanisms of Resistance

Bacterial resistance to this compound and other beta-lactams can emerge through several mechanisms:

-

Enzymatic Degradation: Production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.[21]

-

Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) that reduce the binding affinity of the drug. This is a documented mechanism of resistance in Bacteroides fragilis.

-

Reduced Permeability: Changes in the bacterial outer membrane that limit the drug's access to its PBP targets.[21]

-

Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.[21]

Experimental Protocols

Broth Microdilution for MIC Determination (EUCAST Method)

This protocol determines the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium in a liquid medium.

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of this compound at a high concentration in a suitable solvent.

-

Create a series of two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the microtiter plate.[18]

-

-

Inoculum Preparation:

-

Select several morphologically similar colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in a saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11][14]

-

-

Inoculation and Incubation:

-

Dispense 50 µL of the appropriate antibiotic dilution into each well of a 96-well microtiter plate.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubate the plate at 35 ± 1°C for 16-20 hours in ambient air.[14]

-

-

Reading and Interpretation:

-

After incubation, examine the plate for bacterial growth (indicated by turbidity).

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[18]

-

Figure 2: Workflow for MIC determination by broth microdilution.

Kirby-Bauer Disk Diffusion Susceptibility Testing (CLSI Method)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[6][7][19]

-

Inoculum Preparation:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[7]

-

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.[19]

-

-

Disk Application:

-

Allow the plate to dry for 3-5 minutes.

-

Using sterile forceps or a dispenser, apply this compound-impregnated disks to the surface of the agar.

-

Ensure disks are placed at least 24 mm apart and are pressed down firmly to ensure complete contact with the agar.[7]

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 1°C for 16-18 hours in ambient air.

-

-

Measurement and Interpretation:

-

After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[6]

-

Compare the measured zone diameter to standardized charts (e.g., from CLSI) to interpret the result as Susceptible (S), Intermediate (I), or Resistant (R).

-

HPLC Method for Pharmacokinetic Analysis

High-Performance Liquid Chromatography (HPLC) is used to quantify this compound concentrations in biological fluids like plasma or urine.[9]

-

Sample Preparation:

-

Collect blood or urine samples at specified time points after drug administration.

-

For plasma, centrifuge the blood sample to separate plasma.

-

To precipitate proteins, which can interfere with the analysis, add a precipitating agent like cold methanol or acetonitrile to the plasma sample.[9]

-

Centrifuge the mixture and collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile, methanol). The exact ratio is optimized to achieve good separation.[9]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound absorbs strongly (e.g., 230-254 nm).[12]

-

-

Analysis:

-

Inject a known volume of the prepared sample supernatant into the HPLC system.

-

The this compound will separate from other components and be detected as a peak.

-

Quantify the concentration by comparing the peak area to a standard curve generated from samples with known this compound concentrations.

-

Clinical Applications

Clinical trials have demonstrated the efficacy of this compound in treating a variety of infections, including:

-

Pulmonary infections, such as community-acquired pneumonia[11][20]

-

Bone and joint infections[11]

-

Endocarditis[11]

This compound has also been used effectively for surgical prophylaxis, for instance, in vaginal hysterectomy and cholecystectomy procedures.[8]

Conclusion

This compound is a well-characterized second-generation cephalosporin with a defined mechanism of action and a clinically useful antimicrobial spectrum. Its favorable pharmacokinetic profile, particularly its extended half-life, allows for a convenient twice-daily dosing regimen. The standardized methodologies outlined in this guide are crucial for the continued evaluation of this compound and the development of new beta-lactam antibiotics. A thorough understanding of its properties, along with the mechanisms of potential resistance, is essential for its appropriate use in clinical and research settings.

References

- 1. This compound: in vitro and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. asm.org [asm.org]

- 4. microbenotes.com [microbenotes.com]

- 5. EUCAST: Recommendations for modifications to the ISO broth microdilution MIC method [eucast.org]

- 6. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 12. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 13. iosrjournals.org [iosrjournals.org]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hardydiagnostics.com [hardydiagnostics.com]

- 16. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control - Atlas Infectious Disease Practice [atlasidp.com]

- 18. keyscientific.com [keyscientific.com]

- 19. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. chromatographyonline.com [chromatographyonline.com]

Initial protein binding characteristics of Ceforanide in plasma

An In-depth Technical Guide on the Initial Protein Binding Characteristics of Ceforanide in Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial protein binding characteristics of this compound in human plasma. The information presented herein is critical for understanding the pharmacokinetic profile of this second-generation cephalosporin, which directly influences its distribution, efficacy, and clearance.

Quantitative Analysis of this compound Plasma Protein Binding

The binding of this compound to plasma proteins, primarily albumin, is a key determinant of its availability to exert its antibacterial effect. The following table summarizes the key quantitative parameters of this compound's interaction with human serum proteins based on in vivo studies.

Table 1: Summary of this compound Plasma Protein Binding Parameters

| Parameter | Value | Reference |

| Mean Percentage Bound | 87.9% | [1][2][3][4][5] |

| Association Constant (Ka) Range | 1.6 x 10⁷ to 1.9 x 10⁷ M⁻¹ | [1][2][3][4][5][6] |

| Number of Binding Sites | One | [1][2][3][4][5][6] |

| Relationship | Linear relationship between free and total drug concentrations | [1][2][3][4][5] |

Experimental Protocols for Determining Protein Binding

The determination of this compound's plasma protein binding involves the separation of the unbound (free) drug from the protein-bound drug, followed by quantification of the drug in the appropriate fraction. The primary methods employed in the cited studies are centrifugal filtration and high-pressure liquid chromatography (HPLC).

Centrifugal Filtration for Free Drug Separation

This technique is a rapid and efficient method for separating the free drug from the protein-bound drug in a plasma sample.

-

Principle: A plasma sample containing the drug is placed in a device equipped with a semipermeable membrane that allows the passage of small molecules (unbound drug) while retaining larger molecules (proteins and protein-bound drug). Centrifugal force is then applied to drive the fluid containing the free drug through the membrane.

-

Apparatus: A centrifugal filtration system is utilized.

-

Procedure:

-

Blood samples are collected from subjects who have been administered this compound.

-

Serum is separated from the whole blood.

-

Aliquots of the serum are placed into the upper chamber of the centrifugal filtration device.

-

The device is centrifuged at a specified speed and for a set duration (e.g., 3,000 rpm for 20 minutes)[1].

-

The ultrafiltrate, which contains the free this compound, is collected from the lower chamber.

-

The concentrations of this compound in the original serum sample (total drug) and in the ultrafiltrate (free drug) are then determined.

-

High-Pressure Liquid Chromatography (HPLC) for Quantification

HPLC is a highly sensitive and specific analytical technique used to quantify the concentration of this compound in both the total serum and the ultrafiltrate.

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent). The time it takes for a specific compound to pass through the column (retention time) is characteristic of that compound, and the area under the corresponding peak in the chromatogram is proportional to its concentration.

-

Procedure:

-

The serum and ultrafiltrate samples are prepared for analysis, which may involve a protein precipitation step for the total drug samples.

-

A specific volume of the prepared sample is injected into the HPLC system.

-

The sample is carried through a column by a mobile phase under high pressure.

-

A detector (e.g., UV-Vis) measures the absorbance of the eluent at a specific wavelength, allowing for the detection and quantification of this compound.

-

The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the plasma protein binding of this compound.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Intraoperative this compound pharmacokinetics and protein binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intraoperative this compound pharmacokinetics and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. intraoperative-ceforanide-pharmacokinetics-and-protein-binding - Ask this paper | Bohrium [bohrium.com]

- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 6. journals.asm.org [journals.asm.org]

Technical Guidance for the Verification of Ceforanide's Molecular Formula and Molar Mass

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and molar mass of the second-generation cephalosporin antibiotic, Ceforanide. It outlines the standard experimental protocols for the verification of these fundamental chemical properties, ensuring data integrity and regulatory compliance in drug development and quality control processes.

Core Data Presentation

Accurate determination of the molecular formula and molar mass is a critical first step in the characterization of any active pharmaceutical ingredient (API). The established values for this compound are summarized below.

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₂₁N₇O₆S₂ | PubChem CID 43507[1] |

| Molar Mass ( g/mol ) | 519.55 | MedchemExpress, GlpBio[2][3] |

| Monoisotopic Mass (Da) | 519.09947376 | PubChem CID 43507[1] |

Experimental Protocols for Verification

The theoretical molecular formula and molar mass of this compound are confirmed through rigorous experimental analysis. The two primary techniques employed for this purpose are Mass Spectrometry and Elemental Analysis.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the verification of this compound's molar mass, Electrospray Ionization Mass Spectrometry (ESI-MS) is a commonly employed method.

Methodology:

-

Sample Preparation: A dilute solution of the this compound reference standard is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of formic acid to promote ionization.

-

Infusion and Ionization: The sample solution is introduced into the ESI source of the mass spectrometer. A high voltage is applied to a capillary, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in positive ion mode.

-

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the protonated this compound molecule ([C₂₀H₂₁N₇O₆S₂ + H]⁺) is identified. The monoisotopic mass is calculated from this peak, and the average molar mass can be confirmed from the isotopic distribution. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.

Elemental Analysis

Elemental analysis provides the percentage composition of the individual elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. This data is then used to empirically determine the molecular formula.

Methodology:

-

Sample Preparation: A precisely weighed, pure sample of this compound is required. The sample must be free of solvent and other impurities.

-

Combustion Analysis: The sample is combusted in a furnace at high temperatures in the presence of an oxidant. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. Sulfur is typically converted to sulfur dioxide.

-

Separation and Detection: The combustion products are passed through a series of columns that separate the different gases. The amount of each gas is then measured by a detector (e.g., thermal conductivity detector).

-

Calculation of Elemental Composition: The percentage of each element in the original sample is calculated from the amounts of the combustion products.

-

Empirical Formula Determination: The percentage composition is used to determine the simplest whole-number ratio of atoms in the molecule (the empirical formula).

-

Molecular Formula Determination: The experimentally determined molar mass from mass spectrometry is used in conjunction with the empirical formula to determine the actual molecular formula.

Verification Workflow

The logical flow for the verification of this compound's molecular properties is illustrated in the following diagram.

Caption: Experimental workflow for this compound molecular formula and molar mass verification.

References

A Technical Guide to the Basic Research Applications of Ceforanide as an Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ceforanide, a second-generation cephalosporin antibiotic, for its application in basic scientific research. The document details its mechanism of action, antibacterial spectrum, relevant experimental protocols, and mechanisms of bacterial resistance.

Introduction to this compound

This compound is a semisynthetic, second-generation cephalosporin antibiotic administered intravenously or intramuscularly.[1][2] Like other cephalosporins, it exhibits bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1] Its activity is noted to be similar to cefamandole, another second-generation cephalosporin, although it is generally less active against most Gram-positive organisms.[3][4] A key pharmacokinetic feature of this compound is its relatively long elimination half-life of about 3 hours in patients with normal renal function, which allows for less frequent dosing.[3][4]

Mechanism of Action: Inhibition of Cell Wall Synthesis

The fundamental antibacterial effect of this compound, like all β-lactam antibiotics, is the disruption of bacterial cell wall synthesis.[1][5] The structural integrity of the bacterial cell wall is primarily maintained by a peptidoglycan layer.[5][] The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by enzymes known as Penicillin-Binding Proteins (PBPs).[5][7][8]

This compound's mechanism of action involves the following key steps:

-

Binding to PBPs : this compound binds to the active site of PBPs.[1][8] The β-lactam ring of this compound mimics the D-Ala-D-Ala structure of the natural substrate of the PBP.[5][7]

-

Inhibition of Transpeptidation : This binding leads to the acylation of the PBP, forming a stable, covalent complex. This complex is slow to hydrolyze, effectively inactivating the enzyme.[7]

-

Disruption of Cell Wall Synthesis : The inactivation of PBPs prevents the final transpeptidation step of peptidoglycan synthesis, which is crucial for cross-linking the cell wall.[5][]

-

Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.[7][8]

Antibacterial Spectrum of this compound

This compound demonstrates activity primarily against Gram-negative bacteria, with more limited activity against Gram-positive organisms compared to first-generation cephalosporins.[2][3]

Susceptible Organisms:

-

Gram-Negative : this compound is effective against many coliforms, including Escherichia coli, Klebsiella spp., Enterobacter spp., and Proteus spp.[3][4] It also shows activity against Salmonella spp., Shigella spp., Haemophilus influenzae (including β-lactamase producing strains), Citrobacter spp., and Arizona spp.[2][3][4]

-

Gram-Positive : Its activity against Staphylococcus aureus is less than that of cefamandole or first-generation cephalosporins.[2]

-

Other : In vitro studies have shown this compound to be one of the more promising cephalosporins against Mycobacterium tuberculosis.[9]

Resistant Organisms:

-

Most strains of Serratia marcescens and all strains of Pseudomonas aeruginosa are resistant to this compound.[3][4]

-

Bacteroides fragilis is also typically resistant.[2]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes available quantitative data on the in vitro activity of this compound. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[10]

| Bacterial Species | Strain Information | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | Multiple Strains | 6.0 - 25.0 | [9] |

| Escherichia coli | Cephalothin-resistant | ≤12.5 (for 65% of isolates) | [11][12] |

| Enterobacter spp. | Cephalothin-resistant | ≤12.5 (for 65% of isolates) | [11][12] |

Experimental Protocols for In Vitro Susceptibility Testing

Determining the in vitro susceptibility of a bacterial strain to this compound is a fundamental research application. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure derived from these tests. Broth microdilution is a standard and widely used method.[13][14]

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the general steps for determining the MIC of this compound against a specific bacterial isolate.

1. Preparation of Materials:

-

This compound Stock Solution : Prepare a concentrated stock solution of this compound in an appropriate solvent and sterilize by filtration.

-

Bacterial Inoculum : Culture the test bacterium on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

-

Growth Medium : Use a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[10]

-

Microtiter Plate : A sterile 96-well microtiter plate.

2. Experimental Procedure:

-

Serial Dilution : Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate using the growth medium. This creates a gradient of antibiotic concentrations.

-

Control Wells : Include a positive control well (broth and bacteria, no antibiotic) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Inoculation : Add the prepared bacterial inoculum to each well (except the negative control).

-

Incubation : Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

3. Data Interpretation:

-

Reading the MIC : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[10] This can be determined by the first clear well in the dilution series.

Mechanisms of Bacterial Resistance to this compound

Bacterial resistance to this compound and other β-lactam antibiotics is a significant area of research. Bacteria can employ several strategies to evade the action of these drugs.[15][16]

1. Enzymatic Degradation:

-

The most common mechanism of resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes.[15][17] These enzymes hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic inactive before it can reach its PBP target.[8][17]

2. Alteration of the Target Site:

-

Bacteria can acquire mutations in the genes encoding PBPs.[15][16][17] These mutations can alter the structure of the PBP's active site, reducing its binding affinity for this compound.[8] This allows the PBP to continue its function in cell wall synthesis even in the presence of the antibiotic. This is a key mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA).[8]

3. Reduced Permeability:

-